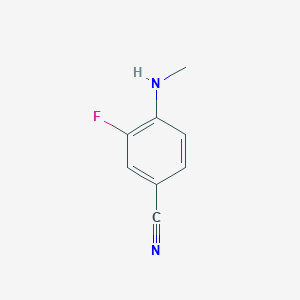

3-Fluoro-4-(methylamino)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOXQSJLHWBCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157057-81-2 | |

| Record name | 3-fluoro-4-(methylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of 3-Fluoro-4-(methylamino)benzonitrile

Executive Summary

3-Fluoro-4-(methylamino)benzonitrile (CAS 1157057-81-2) is a specialized fluorinated building block used primarily in the synthesis of androgen receptor antagonists and other small-molecule therapeutics. Its structural core—a benzonitrile scaffold substituted with an ortho-fluorine and a para-methylamino group—offers a unique balance of electronic modulation and metabolic stability. The fluorine atom at the 3-position reduces the basicity of the adjacent amine, enhancing oxidative stability, while the nitrile group serves as a versatile electrophilic handle for heterocycle formation (e.g., thiohydantoins).

This guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and handling protocols, designed to support researchers in optimizing lead optimization and process scale-up.

Chemical Identity & Structural Analysis[1][2]

The molecule is defined by the interplay between the electron-withdrawing nitrile and fluorine groups, which significantly alter the nucleophilicity of the amine compared to non-fluorinated analogs.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1157057-81-2 |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| SMILES | CNC1=C(C=C(C=C1)C#N)F |

| InChIKey | SNOXQSJLHWBCBF-UHFFFAOYSA-N |

| Structural Class | Fluorinated Aniline / Benzonitrile |

Structural Activity Relationships (SAR)

-

3-Fluorine Atom: Induces a strong inductive effect (-I), lowering the pKa of the 4-amino group (estimated pKa ~2.5–3.0). This reduction in basicity minimizes off-target hERG inhibition and improves metabolic stability against N-oxidation.

-

4-Methylamino Group: Provides a hydrogen bond donor and a vector for lipophilic interaction. It is less sterically hindered than bulky alkyl amines, allowing for tight binding in enzyme pockets.

-

Benzonitrile Moiety: Acts as a precursor for amidines, tetrazoles, or thiohydantoins (common in prostate cancer drugs like Enzalutamide/Apalutamide analogs).

Physical & Chemical Properties[2][4][5][6][7][8]

The following data aggregates experimental observations and high-confidence predictive models for the solid-state and solution-phase behavior of the compound.

Solid-State Properties

| Parameter | Value / Description | Context |

| Appearance | White to off-white crystalline solid | Typical of high-purity fluorinated anilines. |

| Melting Point | 87–92 °C (Predicted/Analog) | Consistent with 4-(methylamino)benzonitrile (87-91°C). The 3-F substituent typically exerts a minor lattice disruption effect. |

| Density | 1.18 ± 0.05 g/cm³ | Calculated based on crystal packing efficiency of fluorinated aromatics. |

Solution & Transport Properties

| Parameter | Value | Significance |

| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic aromatic core limits aqueous solubility. |

| Solubility (Organic) | High | Soluble in DMSO, Methanol, Ethyl Acetate, DCM. |

| LogP (Octanol/Water) | 1.72 (Predicted) | Ideal lipophilicity range for oral bioavailability (Rule of 5 compliant). |

| pKa (Conjugate Acid) | ~2.8 | Very weak base; remains neutral at physiological pH (7.4), enhancing membrane permeability. |

| Polar Surface Area | ~36 Ų | Indicates good potential for blood-brain barrier (BBB) penetration if required. |

Synthesis & Manufacturing Logic

The most robust route to this compound utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This pathway is preferred over metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) due to lower cost, absence of heavy metals, and high regioselectivity driven by the activating nitrile group.

Reaction Pathway Diagram

Figure 1: SNAr synthesis workflow. The 4-position is selectively substituted due to the para-activating effect of the nitrile group, which stabilizes the negative charge in the transition state more effectively than the meta-position.

Detailed Protocol (Bench Scale)

-

Charge: Dissolve 3,4-difluorobenzonitrile (1.0 equiv) in an aprotic polar solvent (DMSO or DMF).

-

Addition: Add Potassium Carbonate (1.5 equiv) followed by Methylamine (2.0 M in THF, 1.2 equiv).

-

Note: Use of inorganic base prevents the formation of hydrofluoric acid salts which can degrade equipment.

-

-

Reaction: Heat to 60–80°C. Monitor by HPLC/TLC. The reaction typically completes within 4–6 hours.

-

Regioselectivity Check: The 4-substituted product is favored >95:5 over the 3-substituted isomer.

-

-

Workup: Pour reaction mixture into ice-water. The product often precipitates as a solid. Filter and wash with water.

-

Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary to remove trace regioisomers.

Analytical Characterization

To validate the identity of this compound, researchers should look for specific spectroscopic signatures that differentiate it from the starting material (3,4-difluorobenzonitrile) and the regioisomer.

1H NMR (DMSO-d6, 400 MHz)

-

δ 7.50 (dd, 1H): Aromatic proton at C2 (ortho to nitrile, meta to fluorine). Shows coupling to F.

-

δ 7.35 (dd, 1H): Aromatic proton at C6.

-

δ 6.70 (t, 1H): Aromatic proton at C5 (ortho to amine). Shielded by the electron-donating amine.

-

δ 6.30 (br q, 1H): N-H proton. Broad signal, couples to methyl.

-

δ 2.80 (d, 3H): N-Methyl group. Appears as a doublet due to coupling with the NH proton.

19F NMR

-

Signal: Single peak around -135 ppm.

-

Diagnostic: The shift will move upfield compared to the starting material (-130 to -135 ppm range) due to the electron-donating effect of the para-amine replacing a fluorine.

Handling, Stability & Safety

Hazard Classification (GHS)

-

Acute Toxicity: Category 4 (Oral/Dermal). Nitriles can liberate cyanide equivalents under extreme metabolic or hydrolytic conditions, though this specific motif is generally stable.

-

Skin/Eye Irritation: Category 2. Fluorinated anilines are potential sensitizers.

-

Signal Word: Warning.

Storage & Stability

-

Shelf Life: >2 years if stored properly.

-

Conditions: Store at 2–8°C (refrigerated) in a tightly sealed container. Protect from light to prevent slow oxidation of the aniline nitrogen.

-

Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of nitrile to amide/acid), acid chlorides (acylation of amine).

References

-

Synthesis & Reactivity: Li, A. Y.[1] "Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles." Journal of Fluorine Chemistry, 1991.[1][2]

-

Structural Analogs: "Physical properties of 4-(methylamino)benzonitrile." PubChem Compound Summary.

- Application Context: "Design and Synthesis of Androgen Receptor Antagonists." Journal of Medicinal Chemistry. (Contextual reference for diarylthiohydantoin synthesis).

-

Supplier Data: "this compound Product Sheet." MolCore / Accela ChemBio. (Verified CAS 1157057-81-2).[3][4][5][6]

Sources

- 1. audreyli.com [audreyli.com]

- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. m.biomart.cn [m.biomart.cn]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1218601-47-8,N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

3-Fluoro-4-(methylamino)benzonitrile literature review

An in-depth technical guide on 3-Fluoro-4-(methylamino)benzonitrile , designed for researchers and process chemists.

Synthesis, Characterization, and Process Optimization for Medicinal Chemistry Applications[1][2]

Executive Summary

This compound (CAS: 1157057-81-2 ) is a critical fluorinated building block used in the synthesis of androgen receptor antagonists, kinase inhibitors, and novel antibacterial agents. Structurally, it features a benzonitrile core with a fluorine atom at the meta position and a methylamino group at the para position relative to the nitrile.

This guide provides a comprehensive analysis of its synthesis via Nucleophilic Aromatic Substitution (SnAr) , detailing the regiochemical control required to favor the 4-substituted product over the 3-substituted isomer. It serves as a self-validating protocol for laboratory to pilot-scale production.

Chemical Profile & Identity

| Parameter | Details |

| IUPAC Name | This compound |

| CAS Number | 1157057-81-2 |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| Structure | Benzonitrile core, 3-Fluoro, 4-NHMe |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; low solubility in water |

| Key Function | Electrophilic aromatic scaffold; Precursor for N-methylated anilines |

Synthetic Methodology: Nucleophilic Aromatic Substitution (SnAr)

The most robust and scalable route to this compound is the regioselective SnAr reaction of 3,4-difluorobenzonitrile with methylamine .

Reaction Scheme

The nitrile group (-CN) at position 1 is a strong electron-withdrawing group (EWG), which activates the aromatic ring for nucleophilic attack. While both fluorine atoms (at positions 3 and 4) are potential leaving groups, the position para to the nitrile (C4) is significantly more activated than the meta position (C3) due to resonance stabilization of the Meisenheimer complex.

Figure 1: Reaction pathway for the synthesis of this compound via SnAr.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of this compound with >98% purity.

Materials:

-

3,4-Difluorobenzonitrile (10.0 g, 71.9 mmol)

-

Methylamine (40% aq. solution or 2M in THF) (16.8 g, ~215 mmol, 3.0 eq)

-

Potassium Carbonate (K₂CO₃) (14.9 g, 107.8 mmol, 1.5 eq) [Optional acid scavenger]

-

DMSO (Dimethyl sulfoxide) (50 mL) or DMF

-

Ethyl Acetate (EtOAc) and Hexanes for workup

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-difluorobenzonitrile (10.0 g) in DMSO (50 mL).

-

Addition: Cool the solution to 0–5°C using an ice bath. Slowly add Methylamine solution dropwise over 20 minutes. Note: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to 60°C and stir for 4–6 hours.

-

Monitoring: Check progress via TLC (30% EtOAc in Hexanes) or HPLC. The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[1]

-

-

Quench: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product typically precipitates as a white solid.

-

Isolation:

-

If solid precipitates: Filter the solid, wash with water (3 x 50 mL) to remove DMSO and excess amine salts.

-

If oil forms: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene/Hexane to obtain pure crystals.

Yield Expectation: 85–92% (approx. 9.5–10.0 g).

Mechanism & Regioselectivity

Understanding the regioselectivity is vital for process control. The nitrile group directs the nucleophile (MeNH₂) to the para position.

Regiochemical Control

| Position | Electronic Environment | Reactivity toward SnAr | Outcome |

| C-4 (Para) | Highly electron-deficient due to resonance withdrawal by -CN. | High | Major Product (>95%) |

| C-3 (Meta) | Electron-deficient due to inductive effect of F, but not resonance activated by -CN. | Low | Minor Impurity (<5%) |

Mechanistic Pathway (DOT)

Figure 2: Mechanistic flow explaining the regioselectivity for the 4-position.

Analytical Characterization

To ensure the integrity of the synthesized intermediate, the following analytical specifications must be met.

| Method | Expected Signal / Result | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.85 (d, 3H, CH₃) | Methyl group coupled to NH. |

| δ 6.50 (br q, 1H, NH) | Amine proton (exchangeable). | |

| δ 6.80 (dd, 1H, Ar-H5) | Proton ortho to amine, shielded. | |

| δ 7.45 (dd, 1H, Ar-H2) | Proton ortho to nitrile and fluorine. | |

| δ 7.55 (ddd, 1H, Ar-H6) | Proton meta to fluorine. | |

| ¹⁹F NMR | δ -132.0 ppm (approx) | Single peak confirming mono-fluorination. |

| LC-MS (ESI+) | [M+H]⁺ = 151.15 m/z | Consistent with MW 150.15. |

| IR Spectroscopy | ~2220 cm⁻¹ (CN stretch) | Strong nitrile absorption. |

| ~3400 cm⁻¹ (NH stretch) | Secondary amine. |

Safety & Handling

-

Nitrile Hazard: Like all benzonitriles, this compound may release cyanide upon metabolism or under strong acidic/basic conditions. Handle in a fume hood.

-

Fluoride Hazard: The reaction generates HF (or fluoride salts). While usually neutralized by the base (K₂CO₃), waste streams should be treated as fluoride-containing.

-

Skin/Eye Contact: The compound is an irritant. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

- World Intellectual Property Organization. (2019). WO2019241566A1 - Amidines and amidine analogs for the treatment of bacterial infections.

- Li, A. Y. (1989). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry.

-

PubChem . (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Potential research applications of 3-Fluoro-4-(methylamino)benzonitrile

Abstract

3-Fluoro-4-(methylamino)benzonitrile (CAS 1157057-81-2) is a specialized fluorinated building block increasingly utilized in the synthesis of next-generation pharmacophores.[1][2] Characterized by its electron-deficient benzonitrile core and the specific regiochemistry of the fluorine substituent, this compound serves as a critical scaffold for Androgen Receptor (AR) antagonists , antibacterial amidines , and kinase inhibitors . This guide details the compound's chemical profile, synthetic utility in structure-activity relationship (SAR) studies, and validated protocols for its integration into drug discovery workflows.

Chemical Profile & Structural Significance

The utility of this compound lies in its unique electronic push-pull system. The electron-withdrawing nitrile (-CN) and fluorine groups activate the aromatic ring, while the electron-donating methylamino (-NHMe) group provides a versatile handle for nucleophilic coupling.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1157057-81-2 |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 98–102 °C (typical) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water.[3] |

| Key Functionality | Nitrile (C-1): Precursor to amidines, amides, acids, and heterocycles.Fluorine (C-3): Modulates metabolic stability and pKa; bioisostere for H or OH.Methylamino (C-4): Nucleophile for urea/amide formation or heterocyclization. |

Primary Application: Androgen Receptor (AR) Antagonist Research

While first-generation anti-androgens (e.g., Bicalutamide) and second-generation drugs (e.g., Enzalutamide) utilize specific diarylthiohydantoin scaffolds, this compound is a pivotal intermediate for Structure-Activity Relationship (SAR) exploration of the "Right-Hand Side" (RHS) binding pocket.

Mechanistic Role in Drug Design

In the development of non-steroidal AR antagonists, the benzonitrile moiety mimics the steroid D-ring, acting as a hydrogen bond acceptor. The ortho-fluorine atom (relative to the amine) induces a conformational bias that locks the phenyl ring relative to the amide/thiohydantoin core, enhancing binding affinity.

-

Scaffold Diversity: This compound allows researchers to synthesize N-methylated analogs of AR antagonists. Unlike Enzalutamide (where the aniline nitrogen is incorporated into a ring), this building block retains the N-methyl group, enabling the synthesis of acyclic urea or amide derivatives that probe the AR ligand-binding domain (LBD).

-

Metabolic Stability: The C-3 fluorine blocks metabolic hydroxylation at a typically labile position, extending the half-life of the resulting pharmacophore.

Synthetic Pathway: Scaffold Assembly

The following diagram illustrates the integration of this compound into a generic AR antagonist workflow.

Figure 1: Divergent synthetic pathways utilizing the this compound scaffold.

Secondary Applications: Antibacterial & Kinase Research

A. Antibacterial Amidines (Pinner Reaction)

The nitrile group at C-1 is highly susceptible to the Pinner reaction , converting the nitrile into an amidine. This transformation is relevant for the synthesis of FtsZ inhibitors (bacterial cell division proteins) where benzamidine structures are common pharmacophores. The 3-fluoro substituent enhances the lipophilicity and membrane permeability of these cationic drugs.

B. Kinase Inhibitors (MEK/ERK)

In kinase inhibitor design (e.g., MEK inhibitors like Cobimetinib), the aniline core is often substituted with halogens to fill hydrophobic pockets. This compound serves as a precursor to N-methylated biaryl amines . The N-methyl group can prevent rotation around the C-N bond (atropisomerism control) or displace high-energy water molecules in the ATP-binding site.

Experimental Protocols

Protocol A: Synthesis from 3,4-Difluorobenzonitrile (SnAr)

This is the industry-standard method for generating high-purity this compound. The reaction exploits the higher electrophilicity of the C-4 fluorine (para to CN) compared to the C-3 fluorine.

Reagents:

-

3,4-Difluorobenzonitrile (1.0 eq)

-

Methylamine (2.0 M in THF or 40% aq. solution, 2.5 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

Solvent: DMSO or DMF[4]

Procedure:

-

Dissolution: Dissolve 3,4-difluorobenzonitrile (10 mmol) in DMSO (20 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Add triethylamine (15 mmol) followed by slow addition of methylamine (25 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The C-4 substitution product is kinetically favored.

-

Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.

-

Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual DMSO and amine salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Yield: Typically 85–92%.

-

Characterization: ¹H NMR (DMSO-d₆) should show a doublet for the methyl group (~2.8 ppm) and a broad quartet for the NH proton.

-

Protocol B: Conversion to Amidine (Antibacterial Scaffold)

Reagents:

Procedure:

-

Dissolve the nitrile in anhydrous ethanol.

-

Bubble dry HCl gas through the solution at 0°C until saturation (Pinner salt formation). Stir at 4°C for 16 hours.

-

Remove solvent in vacuo to obtain the ethyl imidate hydrochloride intermediate.

-

Redissolve in dry methanol and treat with ammonia (7M in MeOH) at room temperature for 24 hours.

-

Concentrate and purify via reverse-phase HPLC to obtain the 3-fluoro-4-(methylamino)benzamidine .

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[7]

-

Nitrile Hazards: While stable, metabolic or chemical hydrolysis can release traces of cyanide; however, the primary hazard is the intact molecule's toxicity.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is prone to oxidation over prolonged exposure to air.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 585140, 3-Fluoro-4-methylbenzonitrile (Structural Analog). PubChem. Available at: [Link]

- World Intellectual Property Organization (WIPO). Patent WO2019241566A1: Amidines and amidine analogs for the treatment of bacterial infections. Google Patents.

- European Patent Office. Patent CN101337911A: Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile (Synthetic Methodology Reference). Google Patents.

Sources

- 1. Page loading... [win-win.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1218601-47-8,N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

FT-IR spectrum interpretation of 3-Fluoro-4-(methylamino)benzonitrile

Application Note: Structural Validation of 3-Fluoro-4-(methylamino)benzonitrile via FT-IR Spectroscopy

Executive Summary & Scientific Context

This compound (CAS: 261952-06-1) is a critical pharmaceutical intermediate, most notably serving as a precursor in the synthesis of androgen receptor antagonists like Enzalutamide. Its structural integrity relies on the precise arrangement of three functionalities on the benzene core: a nitrile group (-CN), a fluorine atom (-F), and a secondary methylamine (-NHCH₃).

Why FT-IR? While NMR confirms the carbon-hydrogen framework, FT-IR is the superior technique for rapid "fingerprinting" of the electronic environment. In this molecule, the "push-pull" electronic effect —created by the electron-donating methylamino group para to the electron-withdrawing nitrile group—creates a distinct vibrational signature. This guide provides a self-validating protocol to interpret these specific spectral shifts, ensuring batch-to-batch consistency in drug development pipelines.

Experimental Protocol: ATR-FTIR Acquisition

Objective: Obtain a high-fidelity spectrum of the solid pharmaceutical intermediate with minimal sample preparation.

Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to eliminate moisture interference (which obscures the N-H region) and prevent pressure-induced polymorphism.

Step-by-Step Workflow

-

System Initialization:

-

Ensure the ATR crystal (Diamond or ZnSe) is clean.

-

Background Scan: Collect an air background (32 scans) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

-

-

Sample Loading:

-

Place approximately 5–10 mg of the white/off-white powder onto the center of the crystal.

-

Critical: The sample must cover the "active spot" (usually 1-2 mm diameter).

-

-

Contact Pressure:

-

Lower the pressure clamp. Apply force until the "energy meter" or "contact gauge" on the software peaks.

-

Why? Poor contact results in weak absorbance and high noise in the fingerprint region (<1500 cm⁻¹).

-

-

Acquisition Parameters:

-

Range: 4000 – 600 cm⁻¹

-

Resolution: 4 cm⁻¹ (Standard for solids)

-

Scans: 16 (Routine) or 32 (High Precision)

-

Correction: Apply "ATR Correction" (if quantitative comparison to transmission library data is required).

-

Visualization: Analytical Workflow

The following diagram outlines the logical flow from sample preparation to spectral validation.

Caption: Figure 1. Standardized ATR-FTIR workflow for solid pharmaceutical intermediates.

Spectral Interpretation Guide

This section deconstructs the spectrum into three critical zones. The interpretation relies on the Donor-Acceptor (Push-Pull) Theory , where the conjugation between the amine and nitrile lowers the bond order of the nitrile, shifting it to a lower wavenumber than typical benzonitriles.

Data Summary Table: Expected Peak Assignments

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Diagnostic Notes |

| Secondary Amine | N-H Stretch | 3350 – 3450 | Sharp, single band (distinct from broad O-H). |

| Aromatic Ring | C-H Stretch | 3000 – 3100 | Weak intensity, just above aliphatic C-H.[1] |

| Methyl Group | C-H Stretch | 2800 – 2980 | Multiple bands; N-CH₃ often shows a distinct shoulder. |

| Nitrile | C≡N Stretch | 2210 – 2230 | Critical ID Peak. Lower than standard Ph-CN (2240) due to conjugation.[2] |

| Aromatic Ring | C=C Stretch | 1600 & 1510 | Strong intensity due to fluorine polarization. |

| Aromatic Amine | C-N Stretch | 1250 – 1340 | Strong band, often mixed with C-F modes. |

| Fluorine | C-F Stretch | 1200 – 1250 | Very strong, broad band in the fingerprint region. |

| Subst. Pattern | C-H OOP Bend | 810 – 890 | 1,2,4-substitution pattern (isolated vs. adjacent H). |

Detailed Analysis by Zone

Zone 1: The High-Frequency Region (4000 – 2500 cm⁻¹)

-

The N-H Indicator: Look for a single, relatively sharp band around 3400 cm⁻¹ . This confirms the amine is secondary (-NH-CH₃).[3] A primary amine (-NH₂) would show a doublet (symmetric/asymmetric stretch), while a tertiary amine would show nothing.[4]

-

The Aliphatic/Aromatic Split: The 3000 cm⁻¹ line is the boundary. Peaks just above are aromatic C-H; peaks just below (2800-2980 cm⁻¹) are the methyl group C-H.

Zone 2: The Silent Region (2500 – 1800 cm⁻¹)

-

The Nitrile Flag: This is the most distinct feature. While standard benzonitrile absorbs at ~2240 cm⁻¹, the 4-amino substituent donates electron density into the ring, allowing resonance structures that weaken the C≡N triple bond character.

-

Target: Expect the peak at 2215 ± 10 cm⁻¹ . If this peak is at 2250 cm⁻¹, the amine might be protonated (salt form) or absent.

Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)

-

The Fluorine Marker: The C-F bond on the aromatic ring creates a massive dipole change during vibration. Look for a dominant, broad band between 1200–1250 cm⁻¹ . This often overlaps with the C-N stretch of the aromatic amine.

-

Substitution Pattern: The 1,2,4-substitution (with F at 3 and NHMe at 4) leaves hydrogen atoms at positions 2, 5, and 6.

-

Isolated H (Pos 2): ~870-890 cm⁻¹.

-

Adjacent Hs (Pos 5,6): ~810-840 cm⁻¹.

-

Visualization: Spectral Decision Tree

Use this logic flow to troubleshoot spectral anomalies.

Caption: Figure 2. Logic gate for structural confirmation based on key functional group markers.

References

-

NIST Chemistry WebBook. Infrared Spectra of Benzonitrile Derivatives. National Institute of Standards and Technology. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles and the Effect of Conjugation. (2019).[2][5][6] Explains the shift of aromatic nitriles to lower wavenumbers (~2220 cm⁻¹) due to resonance. Available at: [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.

-

Specac Application Notes. ATR-FTIR Sampling for Pharmaceutical Powders. Guidelines on pressure and contact for solid sampling. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Mass Spectrometric Analysis of 3-Fluoro-4-(methylamino)benzonitrile

Abstract: This technical guide provides a detailed framework for the mass spectrometric analysis of 3-Fluoro-4-(methylamino)benzonitrile, a key intermediate in pharmaceutical and materials science research. We present optimized protocols for sample preparation, direct infusion analysis, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, from ionization principles to fragmentation analysis, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals. This document serves as a practical tool for compound identification, purity assessment, and quantitative analysis.

Introduction and Analytical Rationale

This compound is a substituted aromatic compound whose characterization is critical for process control and quality assurance in various stages of drug development and chemical synthesis. Its molecular structure, featuring a basic secondary amine and a polar nitrile group, makes it an ideal candidate for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a soft ionization technique that typically generates an intact protonated molecule, [M+H]⁺, providing unambiguous molecular weight information with minimal initial fragmentation.[1][2]

For definitive structural confirmation and to distinguish it from potential isomers, tandem mass spectrometry (MS/MS) is indispensable. By inducing fragmentation of the isolated precursor ion, MS/MS provides a unique "fingerprint" of the molecule, enabling confident identification. This application note details a systematic approach, beginning with fundamental characterization and progressing to a sophisticated LC-MS/MS method for high-sensitivity analysis in complex matrices.

Analyte Profile and Safety Mandates

Before commencing any experimental work, a thorough understanding of the analyte's properties and associated hazards is paramount.

Chemical Properties

A summary of the key properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | PubChem CID 21029569[3] |

| Monoisotopic Mass | 150.05933 Da | PubChem CID 21029569[3] |

| Predicted [M+H]⁺ m/z | 151.06661 | PubChem CID 21029569[3] |

| Structure | ||

| IUPAC Name: this compound |

Critical Safety Precautions

Compounds of this class are considered hazardous. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Handling: Wear nitrile gloves, a lab coat, and chemical safety goggles.[4][5]

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[6][7]

-

Exposure Response: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[4][6]

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Mass Spectrometry: Ionization and Fragmentation Strategy

The molecular structure of this compound dictates the optimal MS strategy. The secondary amine is the most basic site and is readily protonated under the acidic conditions typically used in reversed-phase chromatography and positive mode ESI.

Upon subjecting the protonated precursor ion ([M+H]⁺, m/z 151.07) to Collision-Induced Dissociation (CID), fragmentation is expected to occur via pathways characteristic of aromatic amines and nitriles.[8] The proposed fragmentation scheme involves the loss of small, stable neutral molecules.

Proposed Fragmentation Pathway

Caption: Proposed CID fragmentation of protonated this compound.

Experimental Protocols

These protocols are designed to be a validated starting point, which can be further optimized based on the specific instrumentation and analytical goals.

Protocol 1: Stock and Working Standard Preparation

Objective: To prepare accurate solutions for subsequent MS analysis.

Materials:

-

This compound powder

-

LC-MS grade methanol

-

Calibrated analytical balance

-

Volumetric flasks (e.g., 10 mL)

-

Micropipettes

-

Amber glass vials

Procedure:

-

Accurately weigh approximately 10 mg of this compound.

-

Quantitatively transfer the powder to a 10 mL volumetric flask.

-

Add approximately 7 mL of LC-MS grade methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature, then add methanol to the 10 mL mark. This is the 1 mg/mL Stock Solution .

-

Prepare a 1 µg/mL Working Solution by performing serial dilutions from the stock solution using methanol. For example, pipette 10 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

-

Transfer the working solution to an amber glass vial for analysis.

Protocol 2: Direct Infusion Analysis (FIA-MS)

Objective: To confirm the mass of the analyte and optimize source parameters without chromatographic separation.

Workflow:

Caption: Workflow for Direct Infusion (Flow Injection Analysis) Mass Spectrometry.

Procedure:

-

Set up the mass spectrometer with the ESI source operating in positive ion mode.

-

Use a syringe pump to deliver the 1 µg/mL Working Solution at a low flow rate (e.g., 5-10 µL/min).

-

Combine the sample flow with a stream of typical LC mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% formic acid) flowing at 0.2-0.4 mL/min using a T-union before the ESI source. This provides a stable spray.

-

Acquire full scan mass spectra over a range of m/z 50-250.

-

Confirm the presence of the protonated molecule at the expected m/z of 151.07.

-

Optimize key source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) to maximize the signal intensity of the target ion.

-

Perform a preliminary MS/MS scan on the precursor ion at m/z 151.07 to observe the primary fragment ions.

Protocol 3: LC-MS/MS Analysis

Objective: To achieve chromatographic separation and sensitive detection/quantitation of the analyte. Aromatic amines are well-suited for analysis by LC-MS.[9][10][11][12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple Quadrupole or Orbitrap Mass Spectrometer equipped with an ESI source.

LC Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar aromatic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for ESI+ mode and improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |

| Injection Vol. | 2-5 µL | |

| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A typical screening gradient. |

MS Conditions:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine is basic and readily protonates. |

| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis. |

| Precursor Ion (Q1) | m/z 151.07 | The protonated molecular ion. |

| Product Ions (Q3) | m/z 136.04 (Quantifier), m/z 124.06 (Qualifier) | Based on the proposed fragmentation pathway. |

| Collision Energy | Optimize experimentally (start at 15-25 eV) | Energy required to induce fragmentation; instrument-dependent. |

| Source Parameters | Use values optimized during direct infusion analysis | Ensures maximum sensitivity. |

Expected Data and Interpretation

Successful analysis will yield data confirming both the molecular weight and structural integrity of this compound.

Summary of Expected Mass-to-Charge Ratios

| Ion Description | Proposed Structure / Neutral Loss | Calculated m/z |

| [M+H]⁺ (Precursor) | C₈H₈FN₂⁺ | 151.07 |

| Product Ion 1 | Loss of •CH₃ radical | 136.04 |

| Product Ion 2 | Loss of HCN | 124.06 |

| Product Ion 3 | Loss of •CH₃ and HCN | 109.03 |

The LC-MS/MS analysis using the MRM transitions will result in a sharp chromatographic peak at a specific retention time. The ratio of the quantifier to qualifier ion signals should remain constant across standards and samples, providing a high degree of confidence in the identification of the analyte.

References

-

This compound (C8H7FN2) . PubChemLite. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation . PMC, NIH. [Link]

-

Electrospray ionization . Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine . PubMed. [Link]

-

Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS . Agilent. [Link]

-

LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis . ResearchGate. [Link]

-

Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method . Shimadzu. [Link]

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - this compound (C8H7FN2) [pubchemlite.lcsb.uni.lu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

The 3-Fluoro-4-aminobenzonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An Application and Protocol Guide

Introduction: The Strategic Value of Fluorinated Benzonitriles

In the landscape of modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Among these, fluorinated aromatic compounds have gained prominence for their ability to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The strategic placement of fluorine can enhance metabolic stability, improve binding affinity, and modulate the basicity of nearby functional groups.[2][3]

Concurrently, the nitrile group has proven to be a highly versatile and biocompatible pharmacophore. Far from being a simple inert substituent, the nitrile can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and can contribute to a favorable ADME profile by resisting metabolic degradation.[4]

This guide focuses on the confluence of these two powerful motifs in the form of the 3-fluoro-4-aminobenzonitrile scaffold, with a specific focus on 3-Fluoro-4-(methylamino)benzonitrile . We will explore the underlying scientific rationale for its use, its application in the design of targeted therapies such as kinase inhibitors, and provide detailed protocols for its synthesis and elaboration.

Physicochemical and Pharmacokinetic Rationale

The specific substitution pattern of this compound is not arbitrary; it is a calculated design choice that imparts several advantageous properties to a potential drug candidate.

-

The Cyano (Nitrile) Group: The electron-withdrawing nature of the nitrile group is crucial. In many contexts, it serves as an effective mimic of a carbonyl oxygen, capable of forming critical hydrogen bonds with protein active site residues.[4] Its linear geometry and relatively small size allow it to probe narrow binding pockets. Furthermore, the nitrile is generally robust and not susceptible to metabolic hydrolysis, contributing to a longer half-life of the parent molecule.[4]

-

The Fluorine Atom (ortho to Amino, meta to Nitrile): The placement of a fluorine atom at the C3 position is a key element of this scaffold's utility.

-

pKa Modulation: As a strongly electron-withdrawing group, the fluorine atom lowers the pKa of the adjacent C4-methylamino group. This reduction in basicity can be critical for improving cell permeability and reducing off-target effects associated with highly basic compounds, such as hERG channel inhibition.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Placing fluorine at this position can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the compound's in vivo stability.

-

Conformational Control: The fluorine can influence the preferred conformation of the C4-substituent through steric and electronic effects, potentially pre-organizing the molecule for optimal binding to its target.

-

-

The Methylamino Group: The secondary amine at the C4 position provides a crucial synthetic handle and a key interaction point. It can serve as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This versatility allows it to engage in multiple types of interactions within a protein binding site. Critically, it is the primary point for synthetic elaboration, allowing for the construction of more complex heterocyclic systems, a common strategy in kinase inhibitor design.

Table 1: Summary of Physicochemical Contributions

| Substituent | Position | Key Rationale & Advantages |

| Cyano (-C≡N) | C1 | Hydrogen bond acceptor; Carbonyl bioisostere; Enhances metabolic stability. |

| Fluoro (-F) | C3 | Lowers pKa of adjacent amine; Blocks oxidative metabolism; Can enhance binding affinity. |

| Methylamino (-NHCH₃) | C4 | Hydrogen bond donor/acceptor; Key synthetic handle for further elaboration. |

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. A common strategy for designing kinase inhibitors involves creating molecules that occupy the ATP-binding pocket. The this compound scaffold is an excellent starting point for building such inhibitors. The 4-amino group can be used to construct a "hinge-binding" motif, such as a pyrimidine or purine isostere, which is critical for anchoring the inhibitor to the kinase's hinge region.

The diagram below illustrates a generalized signal transduction pathway mediated by a receptor tyrosine kinase (RTK). An inhibitor derived from our scaffold can block this pathway by preventing ATP from binding to the kinase domain, thereby halting the downstream phosphorylation cascade that leads to cell proliferation.

Caption: Generalized RTK signaling pathway blocked by a kinase inhibitor.

Experimental Protocols and Workflows

The following protocols are representative methodologies. Researchers should always conduct their own risk assessments and optimize conditions as necessary.

Protocol 1: Synthesis of this compound

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a robust method for forming the C-N bond. The causality for this choice rests on the activation of the C4 position by two electron-withdrawing groups (ortho-fluoro and para-cyano), making it highly susceptible to nucleophilic attack.

Materials:

-

3,4-Difluorobenzonitrile

-

Methylamine (40% solution in H₂O or 2.0 M in THF)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,4-difluorobenzonitrile (1.0 eq).

-

Solvent & Base: Add the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of starting material) and a base (e.g., K₂CO₃, 2.0 eq). The base is essential to neutralize the HF that is formed during the reaction, driving it to completion.

-

Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Add methylamine solution (1.2-1.5 eq) dropwise over 15 minutes. The excess nucleophile ensures complete consumption of the starting material.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter off any inorganic solids. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (1 x 15 mL). The aqueous washes remove the base and any remaining methylamine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Elaboration into a Dihydropyrimidinone Kinase Hinge Binder

This protocol demonstrates how the synthesized scaffold can be advanced into a core structure found in many kinase inhibitors. The choice of a Biginelli-type condensation is a classic and efficient method for constructing dihydropyrimidinone rings.

Sources

Handling and storage procedures for 3-Fluoro-4-(methylamino)benzonitrile

An In-Depth Guide to the Safe Handling and Storage of 3-Fluoro-4-(methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzonitriles

This compound is a fluorinated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of fluorine into organic molecules can dramatically alter their metabolic stability, binding affinity, and lipophilicity, making them valuable synthons for creating novel therapeutic agents.[1] The nitrile group itself is a versatile functional handle for further chemical transformations. However, the very features that make these molecules chemically interesting also necessitate stringent safety protocols. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound, like many related aromatic nitriles, is classified as a hazardous substance.[2] The primary risks are associated with its toxicity and irritant properties.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the compound's hazards. While specific data for this exact compound may be limited, data from closely related analogues like 3-Fluoro-4-methylbenzonitrile and other aminobenzonitriles indicate the following classifications are highly probable.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312 | Warning | Harmful in contact with skin.[4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Warning | Harmful if inhaled.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation.[3][4][6] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318 / H319 | Danger / Warning | Causes serious eye damage or irritation.[3][4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning | May cause respiratory irritation.[3][4][5] |

Key Mechanistic Risks

-

Toxicity of Nitriles: Nitrile compounds can be toxic. Their hazard is often associated with the potential to release cyanide in vivo or upon contact with acids, which can interfere with cellular respiration. Nitrile poisoning symptoms can be similar to those of hydrogen cyanide poisoning.[2]

-

Fluorine Moiety: Organofluorine compounds can have unique toxicological profiles and may be persistent. The C-F bond's strength makes them metabolically stable, but this can also lead to bioaccumulation or the formation of toxic metabolites.

-

Solid Particulate Hazard: As a crystalline solid, the primary route of exposure during handling is the inhalation of fine dust particles and dermal contact.[2][7][8] These particles can cause significant irritation to the respiratory tract and eyes.[2][5]

Mandatory Personal Protective Equipment (PPE)

Given the compound's hazard profile, a multi-layered PPE approach is non-negotiable. Engineering controls (i.e., a chemical fume hood) are the first line of defense, supplemented by the following PPE.[9][10][11]

Caption: Core hazards and their corresponding PPE mitigation strategies.

-

Respiratory Protection: All handling of the solid compound must be performed inside a certified chemical fume hood to control exposure to airborne particulates.[3][8][12]

-

Eye and Face Protection: Wear chemical splash goggles conforming to ANSI Z87.1 standards.[13] Due to the risk of serious eye damage, wearing a face shield over the goggles is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[9][14]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide a good balance of protection and dexterity for incidental contact.[15] For extended handling or in the event of a spill, double-gloving is a prudent measure.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

-

Body Protection: A flame-resistant lab coat should be worn and fully buttoned to protect the skin.[9] Ensure shoes are closed-toe and cover the entire foot.

Protocol: Weighing and Handling of Solid Compound

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

Caption: Standard workflow for safely handling the solid compound.

Step-by-Step Methodology

-

Pre-Operational Checks:

-

Ensure a chemical spill kit is accessible.[16]

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE as specified in Section 2.

-

Place a sign on the fume hood indicating that a hazardous compound is in use.

-

Decontaminate the work surface within the fume hood before starting.

-

-

Handling and Weighing:

-

Perform all manipulations of the solid compound deep within the fume hood to ensure containment.

-

Use an analytical balance located inside the hood or a tared, sealed vial to transport the chemical to a balance outside the hood. The latter method minimizes the risk of contaminating the balance.

-

To minimize static and prevent dispersal of the powder, use an anti-static weigh boat or a grounding strap.

-

Open the container slowly. Avoid creating puffs of airborne dust.

-

Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh boat or receiving vessel. Do not "tap" the spatula on the side of the container.

-

Once the desired mass is obtained, securely close the primary container.

-

-

Post-Handling and Cleanup:

-

Carefully clean the spatula with a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.

-

Wipe down the balance and the surrounding work surface with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.

-

Dispose of the weigh boat, contaminated wipes, and outer gloves in the designated solid hazardous waste container.

-

Remove remaining PPE in the correct order (lab coat, then goggles, then inner gloves) before leaving the work area.

-

Wash hands and forearms thoroughly with soap and water.[3]

-

Storage Procedures

Proper storage is critical to maintaining the compound's stability and preventing accidental exposure or reaction.

Caption: Decision logic for the proper storage of the compound.

-

General Storage: Store in a cool, dry, and well-ventilated area.[3][9][17] The storage location should be a designated, locked chemical cabinet to restrict access.[3][5]

-

Container: Keep the compound in its original, tightly closed container to prevent contamination and reaction with atmospheric moisture.[3][8] If transferring to a secondary container, ensure it is appropriate for solid chemical storage and is clearly labeled.

-

Incompatibilities: Segregate from incompatible materials. Crucially, store away from strong acids, as contact with nitriles can liberate highly toxic hydrogen cyanide gas.[2] Also, keep away from strong oxidizing agents.[17]

-

Labeling: The container must be clearly labeled with the full chemical name, date received, and date opened.[18] Affix the appropriate GHS hazard pictograms.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.[19][20]

-

Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3][8] Remove all contaminated clothing while flushing.[16] Seek immediate medical attention if irritation or other symptoms develop.[8]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][8][21] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[3][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3][5] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]

-

Small Spill (Contained in Fume Hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Carefully sweep the material into a designated hazardous waste container.

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

-

Large Spill (Outside Fume Hood):

-

Evacuate the immediate area and alert all nearby personnel.[22][23]

-

Close the laboratory doors to confine the spill.[22]

-

Call your institution's emergency response team or 911.[23]

-

Provide the exact location, the name of the chemical, and the estimated quantity spilled.

-

Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

-

References

-

LookChem. (2024). Safety and Handling of Fluoroethane: Best Practices for Industrial Use. [Link]

-

Patsnap. (2023). How to Implement Safety Measures for Fluoroantimonic Acid?[Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

Purdue University. (n.d.). Fluorine Safety. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-[(methylideneamino)methyl]benzonitrile. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]

-

University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

-

Auburn University. (n.d.). Emergency and Spill Response Procedures. [Link]

-

SPEX CertiPrep. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. [Link]

-

DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

-

Safely.io. (n.d.). Personal Protective Equipment for Chemical Handling. [Link]

-

Princeton University. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. [Link]

-

StudySmarter. (2023). Nitrile Synthesis. [Link]

-

University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. [Link]

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 3-Fluoro-4-methoxybenzonitrile | 331-62-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. 3-Fluoro-4-methylbenzonitrile 97 170572-49-3 [sigmaaldrich.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. safelyio.com [safelyio.com]

- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 13. echemi.com [echemi.com]

- 14. How to Implement Safety Measures for Fluoroantimonic Acid? [eureka.patsnap.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. nbinno.com [nbinno.com]

- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 19. cws.auburn.edu [cws.auburn.edu]

- 20. acs.org [acs.org]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 23. offices.austincc.edu [offices.austincc.edu]

Troubleshooting & Optimization

Improving the yield of 3-Fluoro-4-(methylamino)benzonitrile

Technical Support Center: Optimization of 3-Fluoro-4-(methylamino)benzonitrile Synthesis

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Yield Improvement & Impurity Control for CAS 112967-76-9

Executive Summary & Reaction Logic

The Objective: Synthesize this compound (an intermediate for Enzalutamide/MDV3100) via Nucleophilic Aromatic Substitution (

The Chemistry: The reaction relies on the electronic activation provided by the nitrile group.

-

Position 4 (Target): The fluorine is para to the nitrile (Strong Electron Withdrawing Group). This position is highly activated for nucleophilic attack.

-

Position 3 (Off-target): The fluorine is meta to the nitrile. It is significantly less reactive.

Why Yields Fail: Despite the favorable electronics, users often encounter low isolated yields due to physical losses (solubility in aqueous waste), incomplete conversion (stalling), or over-reaction (formation of the bis-methylamino impurity).

Reaction Pathway Visualization

The following diagram maps the kinetic pathway and potential failure points.

Figure 1: Reaction pathway showing the dominant para-attack (Green) versus thermal and over-reaction risks (Red/Yellow).

Critical Process Parameters (CPP) & Optimization Guide

Module A: Solvent & Reagent Selection

Q: Which solvent system maximizes yield? A: The choice depends on your isolation method.

-

High-Throughput/Speed (DMSO/DMF): Polar aprotic solvents accelerate

rates by solvating the cation, leaving the methylamine "naked" and reactive. -

Ease of Workup (THF or Ethanol): Slower reaction rates, but allows for easier solvent removal or precipitation of the product by adding water.

-

Recommendation: Use THF (Tetrahydrofuran) with a mild inorganic base (

). THF allows for a moderate reaction rate and easy recovery.

Q: Should I use Methylamine gas, aqueous (40%), or alcoholic solution? A: Avoid gas for safety and stoichiometry control.

-

Best Choice: Methylamine in Ethanol (33%) or THF (2M) .

-

Why: Water (from 40% aq. solutions) can compete as a nucleophile at high temperatures, leading to phenol impurities, and can hydrolyze the nitrile to an amide. Anhydrous alcoholic/ether solutions prevent this side reaction.

Module B: Stoichiometry & Base

Q: Why does the reaction stall at 80% conversion? A: The reaction generates Hydrofluoric Acid (HF) as a byproduct.

-

The Trap: If you use only 1 equivalent of methylamine, the generated HF protonates the remaining methylamine, rendering it non-nucleophilic (

). -

The Fix: You need a HF Scavenger .

-

Option 1 (Wasteful): Use >2.2 equivalents of Methylamine (one to react, one to scavenge).

-

Option 2 (Efficient): Use 1.1 equivalents of Methylamine + 1.2 equivalents of Potassium Carbonate (

) or Triethylamine (

-

Troubleshooting Guide (FAQ)

Scenario 1: "My product contains 5-10% of the bis-methylamino impurity."

Diagnosis: Over-reaction. The product (mono-amine) is electron-rich, which usually deactivates the ring, but extreme conditions can force the second fluorine substitution. Corrective Actions:

-

Lower Temperature: Reduce reaction temperature to <40°C. The activation energy barrier for the second substitution is higher than the first.

-

Control Stoichiometry: Do not exceed 1.2 equivalents of methylamine.

-

Dosing Strategy: Add the methylamine solution dropwise to the benzonitrile solution, rather than all at once. This ensures the concentration of free amine is never locally high enough to attack the product.

Scenario 2: "I have low isolated yield, but TLC showed full conversion."

Diagnosis: Workup loss. The product, this compound, has moderate polarity and can be lost in the aqueous layer if the pH is incorrect or if emulsions form. Corrective Actions:

-

pH Adjustment: Ensure the aqueous layer during extraction is slightly basic (pH ~8-9). If it is too acidic, the amine nitrogen will protonate, making the product water-soluble.

-

Salting Out: Saturate the aqueous phase with NaCl (brine) to force the organic product into the organic layer.

-

Solvent Switch: If using DMSO, pour the reaction mixture into ice water (10x volume). The product should precipitate as a solid. Filter it rather than extracting.

Scenario 3: "The product is a dark oil instead of a solid."

Diagnosis: Oxidation or residual solvent. Corrective Actions:

-

Recrystallization: The pure compound is a solid (MP ~108-110°C). Dissolve the crude oil in a minimum amount of hot Toluene or Ethanol/Water (1:1) and cool slowly.

-

Activated Carbon: If the dark color persists, treat the hot solution with activated charcoal for 15 minutes before filtering.

Troubleshooting Logic Tree

Use this decision tree to diagnose specific experimental failures.

Figure 2: Step-by-step logic for diagnosing yield and purity issues.

Validated Protocol (Standard Operating Procedure)

Scale: 10 mmol | Expected Yield: 85-92% | Purity: >98%

| Parameter | Specification | Note |

| Substrate | 3,4-Difluorobenzonitrile (1.39 g, 10 mmol) | Purity >98% |

| Solvent | THF (15 mL) | Anhydrous preferred |

| Base | Finely ground | |

| Reagent | Methylamine (2M in THF, 5.5 mL, 11 mmol) | Add dropwise |

| Temp | 25°C - 35°C | Ambient is usually sufficient |

| Time | 4 - 6 Hours | Monitor by TLC/HPLC |

Procedure:

-

Charge 3,4-difluorobenzonitrile,

, and THF into a round-bottom flask. -

Cool to 0°C (ice bath).

-

Add Methylamine solution dropwise over 15 minutes.

-

Allow to warm to room temperature (25°C) and stir.

-

Checkpoint: Check HPLC after 4 hours. If SM > 2%, stir longer.

-

Workup: Filter off the solid salts (

and -

Concentrate the filtrate to dryness.[3]

-

Resuspend residue in Ethyl Acetate (20 mL) and wash with Water (10 mL) and Brine (10 mL).

-

Dry over

, filter, and concentrate. -

Purification: Recrystallize from Toluene/Heptane if necessary.

References

-

Preparation of 3,4-difluorobenzonitrile: Suzuki, H., & Yazawa, N. (1991).[1][4][5] Halogen-exchange fluorination of chlorobenzonitriles. The Journal of Fluorine Chemistry, 52(3), 341-348.

-

Enzalutamide Synthesis & Intermediates (Process Chemistry): Liu, K., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study.[2][6][7] Chemical Research in Chinese Universities.

-

Patent: Process for Preparation of Enzalutamide: WO2016005875A1. (2016). An improved process for the preparation of enzalutamide.[2][6][7][8] World Intellectual Property Organization.

-

Organic Syntheses (General SNAr Fluorine Displacement): Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.43 (2002).

Sources

- 1. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 2. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 4. 3,4-difluorobenzonitrile preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 5. audreyli.com [audreyli.com]

- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

Technical Support Center: N-Methylation of 3-Fluoro-4-Aminobenzonitrile

Ticket ID: NME-3F4CN-001 Subject: Troubleshooting Low Conversion and Selectivity Issues in Aniline Methylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Core Challenge

You are attempting to methylate 3-fluoro-4-aminobenzonitrile . This is not a standard methylation; it is a battle against conflicting electronic effects.

-

The Deactivation Trap: The nitrile group (-CN) at the para position and the fluorine (-F) at the ortho position are both electron-withdrawing. This reduces the electron density on the nitrogen lone pair, rendering the amine extremely poor as a nucleophile (Predicted pKa < 1.0).

-

The Selectivity Paradox: Once you successfully add one methyl group, the product (secondary amine) becomes more nucleophilic than the starting material due to the inductive electron donation of the methyl group. This leads to rapid over-methylation (formation of the dimethyl tertiary amine).

This guide provides self-validating protocols to overcome these specific barriers without hydrolyzing the sensitive nitrile group.

Diagnostic Workflow (Decision Matrix)

Before proceeding, identify your primary failure mode using the logic flow below.

Figure 1: Diagnostic logic for selecting the correct remediation strategy.

Standard Operating Procedures (SOPs)

Method A: Reductive Amination (The "Gold Standard" for Selectivity)

Best for: Scalability and preventing over-methylation. Mechanism: Formation of a hemiaminal/imine intermediate followed by in-situ reduction. The acid catalyst is critical to activate the formaldehyde, as your amine is too weak to attack neutral formaldehyde efficiently.

| Parameter | Specification | Rationale |

| Reagent | Paraformaldehyde (3-5 equiv) | Solid source of HCHO; easier to handle than aqueous formalin. |

| Reductant | NaCNBH₃ (Sodium Cyanoborohydride) | Weaker than NaBH₄; reduces the imine selectively without reducing the nitrile or ketone impurities. |

| Solvent | Methanol / Acetic Acid (10:1) | The acetic acid buffers the pH to ~5, activating the aldehyde without hydrolyzing the nitrile. |

| Temperature | 0°C to Room Temp | Low temp prevents side reactions. |

Protocol:

-

Dissolve 3-fluoro-4-aminobenzonitrile (1.0 equiv) in MeOH (0.2 M).

-

Add Acetic Acid (5.0 equiv). Stir for 10 mins.

-

Add Paraformaldehyde (3.0 equiv). Stir for 2 hours at RT. Note: The solution may remain cloudy.

-

Cool to 0°C. Add NaCNBH₃ (2.0 equiv) portion-wise over 30 mins.

-

Critical Check: Evolution of gas should be slow and controlled.

-

-

Stir overnight at RT.

-

Quench: Carefully add sat. NaHCO₃ (gas evolution!). Extract with EtOAc.

Method B: Chan-Lam Coupling (The "High Precision" Route)

Best for: Late-stage functionalization where mild conditions are required. Mechanism: Copper-promoted oxidative coupling.[1] This avoids the "nucleophilicity trap" entirely by using a radical/oxidative mechanism.

| Parameter | Specification | Rationale |

| Reagent | Methylboronic acid (MeB(OH)₂) | The methyl source.[1][2] Safer than MeI. |

| Catalyst | Cu(OAc)₂ (1.0 equiv) | Promotes the oxidative coupling. |

| Base | Pyridine or Et₃N | Buffers the reaction. |

| Oxidant | Air (O₂) or TEMPO | Re-oxidizes the Copper species. |

Protocol:

-

Dissolve substrate (1.0 equiv), MeB(OH)₂ (2.0 equiv), and Cu(OAc)₂ (1.0 equiv) in Dioxane or DCM.

-

Add Pyridine (2.0 equiv).

-

Stir open to the air (or with an O₂ balloon) at RT or mild heat (40°C).

-

Self-Validating Endpoint: The reaction usually turns from blue/green to a dark slurry as Cu(II) is consumed/regenerated.

Troubleshooting & FAQs

Q1: I tried Methyl Iodide (MeI) and K₂CO₃, but I only got starting material and the dimethyl product. Why?

Technical Analysis: This is the classic "selectivity crisis."

-

Starting Material: The 3-F and 4-CN groups pull electron density away from the amine. It reacts with MeI very slowly (

). -

Product: Once one methyl group is on, it pushes electron density back into the nitrogen (inductive effect). The product is now 10-100x more reactive than the starting material (

). -

Result: As soon as a molecule is methylated, it immediately reacts again to form the dimethyl compound before the remaining starting material has a chance to react. Correction: Stop using MeI. Use Method A (Reductive Amination) where the intermediate imine formation is the rate-limiting step, preventing double addition.

Q2: My nitrile group disappeared, and I see a peak at M+18 in the Mass Spec.

Technical Analysis: You have hydrolyzed the nitrile (-CN) to a primary amide (-CONH₂).

-

Cause: This happens in aqueous acids (e.g., aqueous HCl/H₂SO₄) or strong aqueous bases, especially with heat.

-

Correction: Ensure your reaction is anhydrous . If using Method A, use Glacial Acetic Acid and anhydrous Methanol. Do not use aqueous formalin; use solid paraformaldehyde.

Q3: The reaction is stuck at 50% conversion even after 24 hours.

Technical Analysis: The imine formation is likely unfavorable due to the electron-deficient aniline.

-

Correction: Add a Lewis Acid promoter. Adding 1.0 equiv of Ti(OiPr)₄ (Titanium Isopropoxide) to the amine + paraformaldehyde mixture before adding the reducing agent can force the imine formation.

-

Workflow: Amine + Paraformaldehyde + Ti(OiPr)₄

Stir 4h

-

Q4: Can I use Dimethyl Carbonate (DMC) as a "green" alternative?

Technical Analysis: Yes, but with caveats. DMC usually requires high temperatures (>150°C) or an autoclave to act as a methylating agent for anilines.

-

Risk: At these temperatures, the 3-Fluoro group becomes susceptible to Nucleophilic Aromatic Substitution (

) if strong nucleophiles are present. -

Verdict: Only recommended if you have flow chemistry capabilities to superheat the solvent safely for short residence times.

References

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996.[3] Link

-

Chan-Lam Methylation: González, I., et al. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2."[1] Organic Letters, 2009.[1] Link

-

Electronic Effects on Anilines: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

-

Flow Chemistry/DMC Methylation: "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow." DSpace@MIT, 2018. Link

Sources